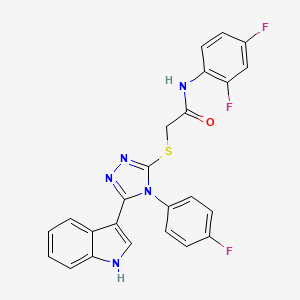

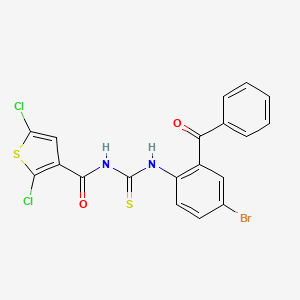

2-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)quinoline, also known as PSQ, is a novel compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, indicating its potential as a valuable tool in the field of biomedical research.

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

Research has explored the synthesis and structure of various quinoline derivatives, highlighting their importance in the field of organic chemistry. For instance, Singh and Baruah (2009) demonstrated the formation of polymorphic solvates with pyridine and quinoline, arising from differences in hydrogen bond interactions, which underscores the structural versatility of quinoline compounds (Singh & Baruah, 2009). Similarly, Ito et al. (1980) achieved the synthesis of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines from N-(Phenylsulfonyl)benzohydrazonoyl chloride and pyridines, which again emphasizes the chemical reactivity and potential of quinoline-based compounds (Ito et al., 1980).

Biological and Medicinal Applications

Quinoline derivatives have been identified for their potential in various biological applications. For example, Verma et al. (2011) synthesized 5-iodopyrrolo[1,2-a]quinolines, which have applications in functional group diversification on the quinoline nucleus, beneficial for structural and biological activity assessments (Verma et al., 2011). Moreover, Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, leading to various derivatives including quinoxalin-2-yl, showing promise in antimalarial activity and potential utility in drug design against COVID-19 (Fahim & Ismael, 2021).

Synthesis Methodologies

The development of synthesis methodologies for quinoline derivatives is a key area of research. Liao and Zhu (2019) reported on the efficient synthesis of dihydropyrrolo[2,3-h]quinolines, contributing to the construction of new pyrrolo[2,3-h]quinolines and furthering research on their bioactivities (Liao & Zhu, 2019). Additionally, Portela-Cubillo et al. (2008) explored microwave-assisted syntheses of N-heterocycles using alkenone-, alkynone-, and aryl-carbonyl O-phenyl oximes, which included the formation of quinoline derivatives, demonstrating an innovative approach to synthesizing these compounds (Portela-Cubillo et al., 2008).

Propriétés

IUPAC Name |

2-[1-(benzenesulfonyl)pyrrolidin-3-yl]oxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c22-25(23,17-7-2-1-3-8-17)21-13-12-16(14-21)24-19-11-10-15-6-4-5-9-18(15)20-19/h1-11,16H,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPCHRUWBLYKEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2597382.png)

![2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid, Mixture of diastereomers](/img/structure/B2597391.png)

![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2597398.png)

![N-(4-Methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2597401.png)

![(4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2597402.png)

![4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide](/img/structure/B2597403.png)

![Methyl 4-[(2-chloropyridin-4-yl)formamido]-4-methylpentanoate](/img/structure/B2597404.png)